[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected isopropylamino group at the 4-position and an acetic acid moiety at the 1-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptide mimetics and receptor-targeted molecules. Its Boc group enhances stability during synthetic processes, while the acetic acid moiety enables conjugation with other functional groups or biomolecules .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-6-8-16(9-7-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUPZXKKHIJXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, also known as (R)-3-(tert-butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, is a synthetic compound characterized by its unique structural features, including a piperidine ring and a tert-butoxycarbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.38 g/mol
- Structure : The presence of the tert-butoxycarbonyl group enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have shown promise in inhibiting diacylglycerol acyltransferase 2 (DGAT2) .
- Antidepressant Potential : As a norepinephrine reuptake inhibitor, it may have implications in treating mood disorders. The structural similarities to other known inhibitors suggest potential antidepressant properties .
Structure-Activity Relationship (SAR)
The unique combination of functional groups and stereochemistry in this compound may confer distinct biological properties compared to structurally related compounds. A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid | C14H26N2O4 | Contains a pyrrolidine ring instead of piperidine |
| [(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid] | C11H19NO4 | Lacks the isopropyl group; simpler structure |
| [(S)-3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | C15H26N2O4 | Features a cyclopropane substituent |
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Inhibition of DGAT2 : A study on imidazopyridine-based inhibitors demonstrated that modifications similar to those in this compound can enhance potency against DGAT2, suggesting that this compound may also exhibit similar inhibitory effects .
- Mood Disorders : Research into norepinephrine reuptake inhibitors has highlighted the importance of specific structural features that enhance binding affinity and efficacy, indicating potential therapeutic applications for this compound in treating depression and anxiety disorders .
Scientific Research Applications
The biological activity of [4-(tert-butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is attributed to its ability to interact with various biological targets. Compounds with similar structures have shown significant bioactivity due to their potential to modulate enzyme activity or receptor interactions.
Medicinal Chemistry Applications
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Intermediate for Drug Synthesis
One significant application is its role as an intermediate in the preparation of ampreloxetine, a norepinephrine reuptake inhibitor used in treating conditions such as neurogenic orthostatic hypotension. The synthesis pathway involves several steps where this compound is transformed into more complex molecules with therapeutic effects.
Case Study 1: Synthesis of Ampreloxetine
Research has demonstrated that this compound can be synthesized through a series of reactions involving alkali metal hydroxides and reducing agents. The final product, ampreloxetine, has been shown to effectively treat neurogenic orthostatic hypotension by increasing norepinephrine levels in the brain .
Case Study 2: Neuropharmacological Studies
Studies utilizing compounds structurally similar to this compound have indicated their potential in modulating neurotransmitter systems. For example, compounds with piperidine rings have been investigated for their ability to enhance dopaminergic signaling, which could lead to new treatments for Parkinson's disease and other neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a broader class of piperidin-1-yl-acetic acid derivatives, which vary in substituents on the piperidine ring. Below is a detailed comparison with structurally related analogs:
Key Differences and Implications
Protecting Groups: The Boc group in the target compound provides superior stability under acidic conditions compared to the Cbz (benzyloxycarbonyl) group in , which is labile to hydrogenolysis. Ethoxycarbonyl derivatives (e.g., ) lack the steric bulk of Boc, reducing their stability but improving reactivity in certain coupling reactions. Cyclopropyl vs. Isopropyl Substitutents: The cyclopropyl variant exhibits higher lipophilicity (clogP ~2.5 vs.
Synthetic Utility :
- The target compound’s acetic acid moiety facilitates conjugation with amines or alcohols via carbodiimide-mediated coupling, a feature exploited in PEGylated analogs (e.g., Fmoc-4-APip-COOH in ).
- Ethyl ester derivatives (e.g., ) are often used as prodrugs, with esterases cleaving the ethyl group in vivo to release the active carboxylic acid.
Pharmacological Relevance :
- Piperidin-1-yl-acetic acid derivatives are frequently employed in neurotensin receptor agonists (e.g., ) and opioid/chemokine receptor modulators (e.g., ). The Boc-isopropyl variant’s bulky substituent may sterically hinder off-target interactions, improving selectivity.
Data Table: Physicochemical Properties
| Property | Target Compound | [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid | {4-[(Cbz-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid |
|---|---|---|---|
| Molecular Weight | 300.40 | 215.25 | 312.40 |
| logP (Predicted) | 1.8 | 0.9 | 2.2 |
| Water Solubility (mg/mL) | ~10 | ~50 | ~5 |
| Synthetic Yield | 70–85%* | 90–95%* | 60–75%* |
*Yields based on analogous synthetic routes (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
